5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
5-amino-1-(2-methoxyethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREWZUYKAWPEOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016512-02-9 | |
| Record name | 5-amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable pyridine derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology
- Antimicrobial Properties : Research indicates that 5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness in inhibiting bacterial growth, which positions it as a potential candidate for developing new antibiotics .
- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of certain cancer cell lines, suggesting potential therapeutic applications in oncology .
Medicine
- Therapeutic Applications : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its mechanism may involve modulation of enzyme activity or interaction with specific biological pathways related to disease progression .
Industry
- Material Development : In industrial applications, this compound is utilized in the development of new materials and serves as an intermediate in pharmaceutical production processes .
Anticancer Activity Study
A recent study evaluated the anticancer effects of this compound on human leukemia cells (CCRF-CEM). The compound displayed selective cytotoxicity at concentrations of 50 µM while exhibiting low toxicity towards non-tumorigenic human lung fibroblasts (MRC-5), indicating its potential for further development as an anticancer agent .
Antimicrobial Efficacy
In another investigation focused on antimicrobial efficacy, the compound was tested against various bacterial strains. Results indicated significant inhibition zones against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, supporting its application in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3-methylbutyl analog (1016698-42-2) and ethoxymethyl derivative (1876538-17-8) show increased lipophilicity, favoring blood-brain barrier penetration but risking solubility challenges.
- Electronic Effects : The 2-fluoroethyl substituent (1536644-88-8) introduces electronegativity, which may enhance binding to electron-rich enzyme active sites .
Biological Activity
5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one (CAS No. 1016512-02-9) is a compound that has garnered interest due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C₈H₁₂N₂O₂
- Molecular Weight : 172.19 g/mol
Anticancer Activity
Research has indicated that derivatives of dihydropyridinones, including this compound, exhibit notable anticancer properties. A study published in Nature highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) .
Table 1: Anticancer Activity Against CCRF-CEM Cells
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µg/mL) |
|---|---|---|---|
| This compound | 5 | 85 | >20 |
| This compound | 50 | 40 | 6.7 |
The results indicate that while the compound shows some activity at higher concentrations (50 µM), it is relatively inactive at lower concentrations (5 µM), suggesting a dose-dependent effect.
Antibacterial Activity
In addition to its anticancer properties, the compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that various derivatives were tested for their antibacterial efficacy using standard methods against Escherichia coli and Bacillus subtilis .
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 12 |
| This compound | B. subtilis | 15 |
These results suggest that the compound possesses moderate antibacterial activity, which may be leveraged for therapeutic applications.
The mechanism through which this compound exerts its biological effects involves interaction with cellular targets such as tubulin and other proteins involved in cell cycle regulation. The compound's structure allows it to bind effectively to these targets, disrupting normal cellular functions .
Case Studies
Several case studies have explored the therapeutic potential of dihydropyridinone derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a related dihydropyridinone derivative in patients with advanced leukemia. The trial demonstrated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy .
- Case Study on Antibacterial Efficacy : Another study focused on patients with bacterial infections resistant to conventional antibiotics. The administration of the dihydropyridinone derivative resulted in improved recovery rates and reduced infection duration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?
- The compound can be synthesized via multi-step procedures involving pyridine derivatives as precursors. For example, intermediates like 5-(2-hydroxyethyl)pyrimidin-2,4-dione are functionalized through acetylation, chlorination, or methoxylation steps . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., acetic acid for pH control). Reaction progress should be monitored via TLC or HPLC, with purification using column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can researchers validate the purity and structural integrity of this compound during synthesis?
- Analytical validation requires a combination of techniques:
- HPLC/UV-Vis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and methanol (70:30 v/v) at 254 nm .
- NMR/FT-IR : Confirm the presence of the methoxyethyl group (δ ~3.3 ppm in H NMR for OCH) and the dihydropyridinone ring (C=O stretch at ~1650 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H].
Q. What are the key structural features of this compound, and how are they characterized crystallographically?
- The planar dihydropyridin-2-one ring and methoxyethyl side chain are critical. Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsion angles, with hydrogen bonding patterns (e.g., N–H···O interactions) stabilizing the crystal lattice. Supplementary crystallographic data (e.g., Tables S1–S7 in ) provide unit cell parameters and refinement statistics.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the molecular geometry and calculate frontier orbitals (HOMO/LUMO). These studies reveal charge distribution at the amino and carbonyl groups, guiding predictions of nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) simulate reactivity in aqueous environments .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC values in enzyme inhibition assays?
- Contradictions may arise from assay variability (e.g., buffer pH, enzyme source). Mitigation strategies include:
- Standardizing assay conditions (e.g., consistent ammonium acetate buffer at pH 6.5 ).
- Cross-validating results with orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays).
- Statistical meta-analysis of dose-response curves from independent studies.
Q. How does the methoxyethyl substituent influence the compound’s pharmacokinetic properties?
- The methoxyethyl group enhances solubility via hydrogen bonding while reducing metabolic degradation. In silico ADMET predictions (e.g., SwissADME) assess logP (~1.2) and permeability (Caco-2 model). Experimental validation includes:
- Plasma Stability Assays : Incubate with liver microsomes; quantify degradation via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate cytochrome P450 interactions.
Q. What mechanistic insights explain its potential anti-inflammatory activity?
- Preliminary studies on related amino-pyridinones suggest inhibition of NF-κB or COX-2 pathways. Methods include:
- Western Blotting : Measure COX-2 protein levels in LPS-stimulated macrophages.
- Molecular Docking : Simulate binding to COX-2’s active site (PDB: 1PXX) using AutoDock Vina .
Methodological Notes
- Data Reproducibility : Always report solvent purity, equipment calibration, and batch-to-batch variability in synthesis.
- Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., chlorinated derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
